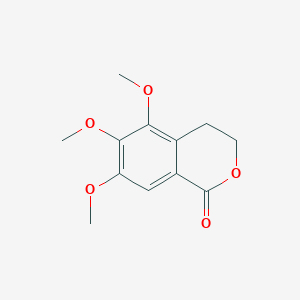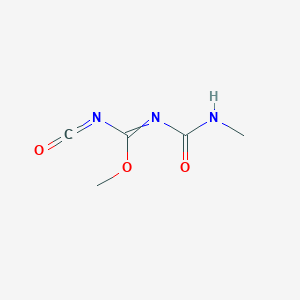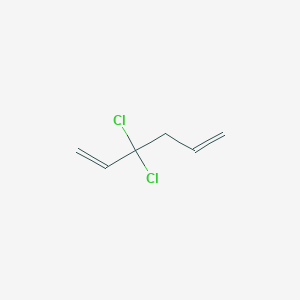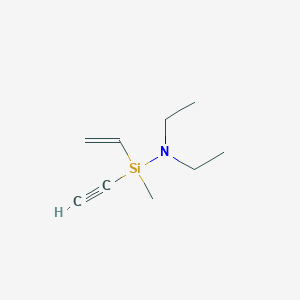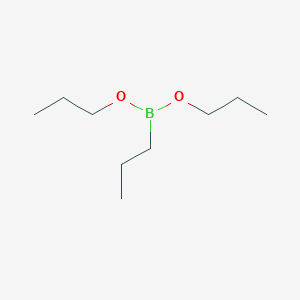
Phosphorothioic acid, O-ethyl O-(3,5,6-trichloro-2-pyridinyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorpyrifos is typically synthesized by reacting 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate under basic conditions, such as in the presence of sodium carbonate . This reaction results in the formation of the desired phosphorothioic acid ester.
Industrial Production Methods
Industrial production of chlorpyrifos follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and technology helps in optimizing the production process and minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorpyrifos undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, chlorpyrifos can hydrolyze to form 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid.
Oxidation: Chlorpyrifos can be oxidized to form chlorpyrifos-oxon, a more toxic metabolite.
Reduction: Under certain conditions, chlorpyrifos can be reduced to less toxic compounds.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid.
Oxidation: Chlorpyrifos-oxon.
Reduction: Various less toxic phosphorothioic acid derivatives.
Applications De Recherche Scientifique
Chlorpyrifos has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study organophosphate chemistry and reactions.
Biology: Investigated for its effects on various biological systems, including its neurotoxic effects on insects and mammals.
Medicine: Studied for its potential impact on human health, particularly its neurodevelopmental toxicity.
Industry: Employed in the development of pest control products and agricultural chemicals.
Mécanisme D'action
Chlorpyrifos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular target of chlorpyrifos is the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diazinon: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Malathion: An organophosphate insecticide that is less toxic to mammals compared to chlorpyrifos.
Parathion: A highly toxic organophosphate insecticide with a similar mode of action.
Uniqueness of Chlorpyrifos
Chlorpyrifos is unique due to its broad-spectrum activity and effectiveness against a wide range of pests. Its relatively low cost and availability have made it a popular choice in agriculture. its potential neurotoxic effects and environmental impact have raised concerns, leading to regulatory restrictions in some regions .
Propriétés
Numéro CAS |
66651-96-5 |
|---|---|
Formule moléculaire |
C7H7Cl3NO3PS |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
ethoxy-hydroxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C7H7Cl3NO3PS/c1-2-13-15(12,16)14-7-5(9)3-4(8)6(10)11-7/h3H,2H2,1H3,(H,12,16) |
Clé InChI |
WHGNMEMHTPXJRR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=S)(O)OC1=NC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


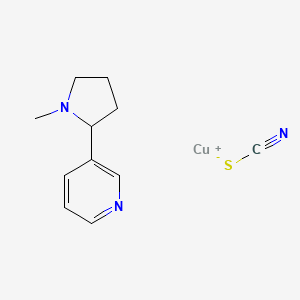
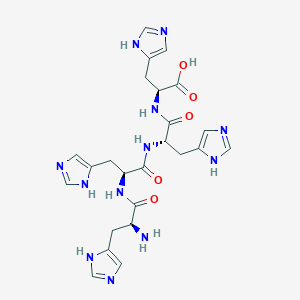
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
![Ethyl [(4-chlorophenyl)carbamoyl]carbamate](/img/structure/B14483221.png)
